molecular formula C8H10LiN B078415 [p-(Dimethylamino)phenyl]lithium CAS No. 13190-50-6

[p-(Dimethylamino)phenyl]lithium

Cat. No.: B078415
CAS No.: 13190-50-6
M. Wt: 127.1 g/mol
InChI Key: GYFSNOAKRGSWKQ-UHFFFAOYSA-N
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Description

[p-(Dimethylamino)phenyl]lithium is a highly reactive and valuable aryllithium reagent used primarily as a nucleophile and strong base in advanced synthetic organic chemistry. Its core research value lies in the electron-donating dimethylamino group para to the lithium moiety, which significantly enhances the electron density of the aromatic ring. This electronic modification alters the reactivity and stability of the reagent compared to simple phenyllithium, making it a crucial intermediate for the introduction of the p-(dimethylamino)phenyl functional group into target molecules. Key applications include nucleophilic addition to carbonyl compounds, electrophilic aromatic substitution, and the synthesis of more complex ligands and materials. It is particularly useful in the development of push-pull chromophores for nonlinear optics (NLO), as a building block for ligands in coordination chemistry and catalysis, and in the synthesis of functionalized aromatic compounds for pharmaceutical and materials science research. Due to its high reactivity, it must be handled under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent decomposition. This product is intended for use by qualified laboratory professionals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13190-50-6

Molecular Formula

C8H10LiN

Molecular Weight

127.1 g/mol

IUPAC Name

lithium;N,N-dimethylaniline

InChI

InChI=1S/C8H10N.Li/c1-9(2)8-6-4-3-5-7-8;/h4-7H,1-2H3;/q-1;+1

InChI Key

GYFSNOAKRGSWKQ-UHFFFAOYSA-N

SMILES

[Li+].CN(C)C1=CC=[C-]C=C1

Canonical SMILES

[Li+].CN(C)C1=CC=[C-]C=C1

Other CAS No.

13190-50-6

Origin of Product

United States

Synthetic Methodologies for the Preparation of P Dimethylamino Phenyl Lithium

Directed Metalation Strategies

Directed metalation is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.fr It relies on the presence of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, usually in the ortho position. wikipedia.orgchem-station.com

Directed Ortho Metalation (DoM) via the N,N-Dimethylamino Directing Group

The N,N-dimethylamino group is a moderately effective directing group for ortho-lithiation. nih.gov While not as activating as some other functional groups, it can direct the metalation to the position adjacent to itself under appropriate conditions. nih.gov

The mechanism of Directed Ortho Metalation (DoM) involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (like n-butyllithium) to the Lewis basic nitrogen atom of the N,N-dimethylamino group. wikipedia.orgbaranlab.org This initial complexation brings the strong base into close proximity to the ortho protons of the aromatic ring, facilitating their abstraction and the formation of the corresponding aryllithium species. wikipedia.orguwindsor.ca The stability of the resulting lithiated intermediate is a key factor in the success of the reaction.

While the N,N-dimethylamino group can direct metalation, its lone pair of electrons is also conjugated with the aromatic π-system, which can influence its effectiveness as a coordinating group. nih.gov The choice of the organolithium reagent is also crucial; stronger bases like sec-butyllithium or tert-butyllithium are often more effective than n-butyllithium. uwindsor.ca

The regioselectivity of the metalation of N,N-dimethylaniline is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of co-solvents can significantly impact the outcome, leading to different isomers.

The use of coordinating co-solvents like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often essential for achieving high yields in the lithiation of N,N-dimethylaniline. orgsyn.org TMEDA can break down the aggregates of organolithium reagents, increasing their basicity and reactivity. researchgate.net

Interestingly, studies have shown that the regioselectivity can be shifted away from the expected ortho position under certain conditions. For instance, using a mixed-metal zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), resulted in surprising meta-metalation of N,N-dimethylaniline. strath.ac.uk Subsequent iodination of the isolated complex yielded the meta-isomer, N,N-dimethyl-3-iodoaniline, quantitatively. strath.ac.uk

Furthermore, the regioselectivity can be influenced by temperature and reaction time. In one study, a bimetallic reaction at room temperature initially favored the ortho-isomer, but upon heating under reflux for an extended period, the amount of the meta-isomer increased. strath.ac.ukbeilstein-journals.org

Table 1: Influence of Reaction Conditions on the Regioselectivity of N,N-Dimethylaniline Metalation

Reagent/ConditionsOrtho:Meta:Para Ratio of Iodinated ProductReference
(TMEDA)Na(TMP)(o-C₆H₄-NMe₂)Zn(t-Bu) with TMP(H) at room temp16.6:1.6:1.0 strath.ac.ukbeilstein-journals.org
(TMEDA)Na(TMP)(o-C₆H₄-NMe₂)Zn(t-Bu) with TMP(H) heated at reflux3.7:4.2:1.0 strath.ac.ukbeilstein-journals.org
In situ reaction with iodine20.2:1.0 (ortho:para) beilstein-journals.org
Reaction solution with iodine (72% conversion)6:73:21 strath.ac.ukbeilstein-journals.org

The Directed Ortho Metalation strategy has been applied to various derivatives of N,N-dimethylaniline. However, the presence of other substituents on the aromatic ring can influence the regioselectivity of the lithiation. For example, in N,N-dimethyl-p-toluidine, metalation occurs ortho to the dimethylamino group rather than the methyl group, highlighting the directing power of the amino group. orgsyn.org

Conversely, in N,N-dimethyl-p-anisidine, lithiation occurs ortho to the methoxy group, suggesting that the methoxy group is a stronger directing group in this context. ias.ac.in The substrate scope can also be expanded by reacting N,N-dimethylaniline with various electrophiles after the metalation step. For instance, it has been shown to react successfully with a range of N-aryl and N-alkyl maleimides. researchgate.net

A significant limitation of DoM with anilines is that they are considered relatively modest directing groups compared to tertiary amides or O-carbamates. nih.gov Achieving good yields can sometimes require forcing conditions. nih.gov

Remote Directed Metalation Approaches

While DoM typically directs functionalization to the ortho position, remote directed metalation strategies offer a means to functionalize more distant positions. unblog.fr These methods often employ more complex reagent systems or substrates with specific substitution patterns. For N,N-dimethylaniline, achieving metalation at the para position to directly synthesize [p-(Dimethylamino)phenyl]lithium via a directed C-H activation approach is not a standard or commonly reported high-yielding method. The inherent directing effect of the N,N-dimethylamino group strongly favors ortho-lithiation.

Some success in achieving meta- and para-deprotonation has been noted when N,N-dimethylaniline is complexed with Cr(CO)₃ prior to lithiation, which alters the electronic properties of the aromatic ring. nih.gov

Halogen-Lithium Exchange Protocols

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds, including aryllithiums. numberanalytics.comwikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. numberanalytics.comwikipedia.org

To synthesize this compound using this method, the starting material would be p-bromo-N,N-dimethylaniline or p-iodo-N,N-dimethylaniline. The reaction is typically very fast, even at low temperatures, and is often kinetically controlled. wikipedia.orgharvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

One of the key advantages of this method is its high regioselectivity; the lithium atom is introduced at the exact position previously occupied by the halogen. ias.ac.in This makes it a more direct and reliable route to this compound compared to directed metalation of N,N-dimethylaniline, which primarily yields the ortho-lithiated species. A procedure for a related compound, starting from 2-bromo-N,N-dimethyl-p-toluidine, involves halogen-metal interchange with n-butyllithium followed by reaction with an electrophile, demonstrating the utility of this approach. orgsyn.org

The mechanism of halogen-lithium exchange is thought to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom, potentially involving an "ate-complex" intermediate. wikipedia.orgharvard.edu

Electrophilic Quenching Reactions

The electron-rich nature of the carbon atom bonded to lithium in this compound makes it highly susceptible to attack by various electrophiles. mt.comwikipedia.org This reactivity is harnessed in quenching reactions to introduce a wide array of functional groups onto the phenyl ring.

Carbonyl Electrophiles (e.g., Formylation)

This compound readily reacts with carbonyl electrophiles, such as aldehydes and ketones, in nucleophilic addition reactions to form alcohols. wikipedia.orglibretexts.org A particularly useful transformation is formylation, which introduces a formyl group (-CHO) onto the aromatic ring. A common and efficient method for formylation involves the use of dimethylformamide (DMF) as the electrophile. commonorganicchemistry.comthieme-connect.de The reaction proceeds through the nucleophilic attack of the aryllithium on the carbonyl carbon of DMF, followed by hydrolysis to yield the corresponding aldehyde. thieme-connect.dewikimedia.org

This method is a versatile strategy for the synthesis of arenecarbaldehydes. thieme-connect.de The high reactivity of aryllithium compounds towards formamides like DMF ensures good yields of the desired product after the reaction mixture is worked up with water. thieme-connect.de

Table 1: Formylation of this compound

ElectrophileReagentProduct
CarbonylDimethylformamide (DMF)p-(Dimethylamino)benzaldehyde

Halogenating Agents

The reaction of this compound with halogenating agents provides a direct route to aryl halides. This electrophilic quenching allows for the introduction of iodine, bromine, or chlorine onto the aromatic ring. For instance, treatment with iodine (I2) results in the formation of the corresponding aryl iodide. This type of reaction is often utilized in the synthesis of more complex molecules where a halogen atom is required for subsequent cross-coupling reactions. mt.com

Silyl (B83357) and Stannyl (B1234572) Electrophiles

This compound can be quenched with silyl and stannyl electrophiles to form arylsilanes and arylstannanes, respectively. For example, reaction with chlorotrimethylsilane (B32843) ((CH3)3SiCl) introduces a trimethylsilyl (B98337) group onto the phenyl ring. Similarly, stannyl electrophiles like tributyltin chloride can be used to synthesize arylstannanes. These organosilicon and organotin compounds are valuable intermediates in organic synthesis, often used in cross-coupling reactions. nih.gov The reaction of phenyldimethylsilyllithium with 1,2-dibromoethane (B42909) yields dimethyl(phenyl)silyl bromide. rsc.org

Boron Electrophiles for Organoboronic Acid Synthesis

A significant application of this compound is in the synthesis of organoboronic acids and their derivatives. Quenching the aryllithium with a trialkyl borate (B1201080), such as trimethyl borate (B(OCH3)3), followed by acidic hydrolysis, yields the corresponding boronic acid. nih.govnih.gov This reaction is a cornerstone for the preparation of precursors for Suzuki-Miyaura cross-coupling reactions. nih.gov The nucleophilic addition of the aryllithium to the electrophilic boron atom of the borate ester is the key step in this transformation. nih.gov

Coupling Reactions Involving this compound Intermediates

The utility of this compound extends to its role as a precursor in transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura precursor synthesis)

As mentioned previously, the reaction of this compound with boron electrophiles provides access to arylboronic acids. nih.gov These boronic acids are key coupling partners in the Suzuki-Miyaura reaction, a versatile and widely used palladium-catalyzed cross-coupling method for the formation of biaryl compounds. nih.govmdpi.comrsc.orgnih.govresearchgate.net The synthesis of the boronic acid precursor from the aryllithium reagent is therefore a critical step in enabling these powerful carbon-carbon bond-forming reactions. The resulting biaryls are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

Carbolithiation and Related Addition Reactions

This compound, as a potent nucleophile, readily participates in carbolithiation and other addition reactions, forming new carbon-carbon bonds. These transformations are fundamental in constructing more complex molecular architectures.

The addition of organolithium reagents to aldehydes and ketones is a classic method for alcohol synthesis. The nucleophilic carbon of the organolithium attacks the electrophilic carbonyl carbon, forming a lithium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the corresponding alcohol. masterorganicchemistry.comucl.ac.uk The reaction with an aldehyde produces a secondary alcohol, while a ketone yields a tertiary alcohol. masterorganicchemistry.com

A notable application of this reactivity is in the synthesis of Michler's ketone analogues. Research has shown that a series of these analogues, specifically 4,4'-bis(dialkylamino)benzophenones, can be prepared through the reaction of an appropriate aryl-lithium, such as this compound, with a substituted benzonitrile. nih.gov This reaction proceeds via nucleophilic addition of the organolithium to the nitrile's electrophilic carbon, forming an imine anion intermediate. Subsequent hydrolysis of this intermediate furnishes the ketone. nih.gov

The general mechanism for the addition of organolithium reagents to various carbonyl compounds involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. wikipedia.org In the case of esters, this can lead to a double addition, ultimately forming tertiary alcohols. wikipedia.org With nitriles, the reaction typically stops after a single addition to form an imine, which is then hydrolyzed to a ketone. wikipedia.org

Table 1: Addition Reactions of this compound with Carbonyls and Nitriles Specific yield data for the following reactions with this compound are not readily available in the cited literature, but the transformations are based on established reactivity patterns for aryllithium reagents.

Substrate CategorySpecific Substrate ExampleProductGeneral Yield
AldehydeBenzaldehyde(4-(Dimethylamino)phenyl)(phenyl)methanolGood to High
KetoneAcetophenone2-(4-(Dimethylamino)phenyl)-1-phenyl-propan-2-olGood to High
NitrileBenzonitrile(4-(Dimethylamino)phenyl)(phenyl)methanoneGood

Carbolithiation, the addition of an organolithium compound across a carbon-carbon double or triple bond, is a powerful C-C bond-forming reaction. nih.gov The presence of electron-donating groups, such as the dimethylamino group on the phenyl ring, can influence the reactivity of the alkene or alkyne substrate. researchgate.net Intermolecular carbolithiation of alkenes, followed by trapping the newly formed organolithium intermediate with an electrophile, allows for the creation of two new bonds in a controlled manner. researchgate.net

Rearrangement Reactions and Intramolecular Processes

The structure of this compound and its derivatives allows for fascinating rearrangement and intramolecular reactions, often driven by the formation of a more stable organolithium species or through intramolecular coordination.

A key process relevant to derivatives of this compound is the directed ortho-metalation (DoM). The dimethylamino group is a potent directed metalation group (DMG), which uses its lone pair of electrons to coordinate an alkyllithium reagent (like n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position on the aromatic ring. researchgate.netyoutube.com This generates a new organolithium species, 2-lithio-N,N-dimethylaniline, which is a versatile intermediate for further functionalization. researchgate.net

Once the ortho-lithiated species is formed, it can undergo subsequent rearrangement reactions. One of the most significant is the anionic Fries rearrangement. In the context of related systems like O-aryl carbamates, ortho-lithiation can trigger a 1,3-O→C migration of the carbamoyl (B1232498) group to the aromatic ring, yielding a salicylamide (B354443) derivative. This intramolecular process is a powerful method for regioselective synthesis. While direct examples starting from this compound are not the primary focus of these studies, the underlying principles apply to the reactivity of the ortho-lithiated aniline (B41778) core. For instance, the rearrangement of ortho-lithiated N-carbamoyl diarylamines is a known route to anthranilamides.

Intramolecular cyclization is another important process for ortho-lithiated aniline derivatives. Following the directed ortho-lithiation, the newly formed nucleophilic center can react with an electrophilic site within the same molecule. An example of this is the synthesis of 9-phenylacridines, which proceeds through a double addition of an ortho-lithiated pivaloyl aniline to benzoyl chloride, followed by an acid-mediated cyclization of the resulting triarylcarbinol. Other intramolecular cyclizations can involve the reaction of the ortho-lithiated species with tethered functional groups, such as nitriles or amides, to form various heterocyclic structures.

Table 2: Potential Rearrangement and Intramolecular Reactions of Ortho-Lithiated N,N-Dimethylaniline Derivatives These reactions illustrate the types of transformations that can occur following the directed ortho-metalation of N,N-dimethylaniline, the parent structure of this compound.

Reaction TypeStarting Material (Post-lithiation)Key TransformationProduct Class
Anionic Fries Rearrangementortho-Lithiated O-Aryl Carbamate1,3-Acyl MigrationSalicylamides
Intramolecular Cyclizationortho-Lithiated Pivaloyl Aniline (2 eq.) + Benzoyl ChlorideDouble addition followed by acid-mediated cyclization9-Phenylacridines
Intramolecular Cyclizationortho-Lithiated Amide with tethered nitrileNucleophilic addition to nitrileFused Heterocycles

Conclusion

Aryl organolithium reagents are indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures through their potent nucleophilic and basic character. The principles of regioselectivity and an understanding of functional group compatibility are crucial for their effective application. [p-(Dimethylamino)phenyl]lithium exemplifies a functionalized aryllithium reagent, where the interplay of the reactive C-Li bond and the intramolecular directing group offers unique synthetic possibilities. A thorough understanding of its synthesis, structure, and reactivity allows chemists to harness its potential for the targeted synthesis of a diverse range of organic compounds.

Mechanistic Investigations and Computational Analyses of P Dimethylamino Phenyl Lithium Reactions

Theoretical and Computational Studies

To complement experimental investigations, theoretical and computational methods have become indispensable for gaining a deeper understanding of organolithium reaction mechanisms. researchgate.net These studies provide insights into transient species like transition states and low-concentration intermediates that are often inaccessible to direct experimental observation. wisc.edu

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. researchgate.netmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the most energetically favorable reaction pathways. mdpi.com For organolithium reactions, DFT calculations have been employed to investigate mechanisms of carbonyl addition, metalation, and carbolithiation. researchgate.netresearchgate.net These calculations can, for example, distinguish between a concerted mechanism involving a four-membered ring transition state and a non-concerted, stepwise pathway, and determine how factors like solvation influence this choice. researchgate.net Such studies help rationalize experimental observations, such as product distributions and reaction rates, by providing a detailed energetic picture of the entire reaction coordinate.

Modeling of Chelating Effects and Steric Interactions

Computational modeling is particularly well-suited for quantifying the impact of non-covalent interactions, such as chelation and steric hindrance, on reaction mechanisms. wpmucdn.com For [p-(Dimethylamino)phenyl]lithium, the p-dimethylamino group presents the possibility of intramolecular chelation to the lithium atom. DFT calculations can model this interaction and determine its energetic contribution to the stability of different aggregates or transition states. This intramolecular coordination could favor monomeric or dimeric structures and influence the regioselectivity of its reactions.

Similarly, the steric bulk of coordinating ligands or substrates can be modeled to understand their influence on reactivity and selectivity. nih.gov DFT calculations can quantify the steric repulsion in transition states, helping to explain why certain reaction pathways are disfavored. For example, modeling the coordination of bulky diamine ligands to a PhLi dimer can rationalize observed selectivities and provide insight into how the ligand's structure is transmitted to the reactive center. wpmucdn.com

Conclusion and Future Research Perspectives

Summary of Key Advancements

The primary advancement enabling the synthesis and utility of functionalized aryl lithium reagents like [p-(Dimethylamino)phenyl]lithium is the development and understanding of Directed ortho-Metalation (DoM) . wikipedia.orgbaranlab.orgorganic-chemistry.org This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgbaranlab.org The dimethylamino group (-NMe₂) is a potent DMG, interacting with the lithium atom of an organolithium base (like n-butyllithium) to direct deprotonation to the adjacent carbon atom. wikipedia.orgbaranlab.orgbeilstein-journals.org

This directed lithiation stands in contrast to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. baranlab.org The ability to generate a specific, functionalized aryl lithium species is a significant breakthrough. While much of the foundational work on DoM utilized substrates like anisole, the principles are directly applicable to N,N-dimethylaniline, the precursor to this compound. wikipedia.orgbeilstein-journals.org

Key advancements that have propelled this area forward include:

Elucidation of the Role of Aggregates: Organolithium reagents exist as aggregates in solution, and their reactivity is highly dependent on the solvent and the presence of additives. acs.org Research into the deaggregation of these species using coordinating solvents like tetrahydrofuran (B95107) (THF) or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been crucial for improving the efficiency and reproducibility of DoM reactions. baranlab.orgacs.org

Understanding of Competing Reactions: Alongside the desired ortho-lithiation, other reactions can occur. The development of reaction conditions, such as low temperatures, helps to favor the kinetically preferred ortho-deprotonation over other pathways. nih.gov

Expansion of Electrophile Scope: Once the aryl lithium is formed, it can react with a wide array of electrophiles. This has expanded the synthetic utility of compounds like this compound for creating a diverse range of substituted aromatic compounds. wikipedia.orglookchem.com

Remaining Challenges in the Synthesis and Application of this compound

Despite the advancements, several challenges persist in the practical synthesis and application of this compound and related reagents.

Regioselectivity Control: While the dimethylamino group is a strong ortho-director, achieving perfect regioselectivity can be challenging. Under certain conditions, lithiation at the meta or para positions can occur, leading to isomeric impurities that are difficult to separate. beilstein-journals.org The choice of the organolithium base, solvent, and temperature are all critical factors that must be carefully optimized.

Reagent Stability: Organolithium reagents are highly reactive and sensitive to moisture and air. lookchem.comguidechem.com this compound is no exception. Its solutions can degrade over time, even at low temperatures, through reactions with the solvent. google.com This instability necessitates in situ generation or careful storage and handling, which can be problematic for large-scale applications. guidechem.com

Scale-Up Difficulties: The highly exothermic nature of lithiation reactions and the instability of the resulting organolithium species pose significant safety and control challenges for industrial-scale synthesis. guidechem.com Efficient heat dissipation and strict control of reaction parameters are essential but difficult to achieve in large reactors. guidechem.com

Future Directions in Organolithium Chemistry Pertaining to Aryl Lithium Reagents

The field of organolithium chemistry is continuously advancing, with several exciting future directions that will likely impact the synthesis and use of functionalized aryl lithium reagents such as this compound.

Development of More Sustainable Synthetic Methods: A major trend is the move towards greener and more sustainable chemical processes. For aryl lithium chemistry, this includes the development of syntheses that minimize the use of hazardous solvents and reagents. Research into using more environmentally benign solvents and developing catalytic lithiation methods that reduce the amount of organolithium reagent required are active areas of investigation.

Flow Chemistry Applications: Continuous flow chemistry offers a promising solution to many of the challenges associated with organolithium reactions. nih.gov By performing reactions in microreactors, precise control over reaction time, temperature, and mixing can be achieved. This enhanced control can improve selectivity, reduce side reactions, and significantly improve the safety profile for handling highly reactive intermediates like this compound, making scale-up more feasible.

Novel Functionalization Strategies: Research is ongoing to expand the toolbox of reactions involving aryl lithium reagents. This includes the development of new catalytic cross-coupling reactions where the aryl lithium species is transmetalated to another metal (like copper, zinc, or palladium) to achieve different reactivity and selectivity. nih.gov This could open up new avenues for the application of this compound in materials science and medicinal chemistry. For instance, related organolithium compounds have been investigated for their use in creating materials for lithium-ion batteries and in the synthesis of photoinitiators for polymer chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for [p-(Dimethylamino)phenyl]lithium to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves lithiation of p-(dimethylamino)bromobenzene or iodobenzene under inert atmospheres (argon/nitrogen) using lithium metal or alkyllithium reagents. Key parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or diethyl ether, which stabilize the lithium ion via coordination .
  • Temperature control : Reactions are performed at low temperatures (−78°C) to minimize side reactions.
  • Characterization : Use in situ quenching with electrophiles (e.g., CO₂, Me₃SiCl) followed by NMR (⁶Li/¹³C) or GC-MS to confirm product identity .

Q. How can the stability of this compound be experimentally evaluated for different applications?

  • Methodological Answer : Stability studies involve:

  • Kinetic monitoring : Use low-temperature NMR to track decomposition rates in solvents like THF or ethers.
  • Thermogravimetric analysis (TGA) : Assess thermal stability under controlled heating.
  • Comparative studies : Test stability against analogous aryl lithium compounds (e.g., phenyllithium) to identify structural influences .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ⁶Li NMR : Provides direct evidence of lithium coordination environments. Chemical shifts between δ 0–2 ppm indicate solvent-stabilized species.
  • X-ray crystallography : Resolves lithium coordination geometry but requires trapping the compound with stabilizing ligands (e.g., TMEDA) .
  • UV-Vis spectroscopy : Monitors charge-transfer transitions influenced by the dimethylamino group .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) or generalized gradient approximations (GGA-PBE) to balance accuracy and computational cost .
  • Basis sets : Employ polarized basis sets (e.g., 6-311+G*) for lithium and nitrogen atoms.
  • Reactivity predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites and compare with experimental quenching data .

Q. How should researchers address contradictory data in studies of this compound’s aggregation behavior?

  • Methodological Answer :

  • Data triangulation : Combine cryoscopy, NMR diffusion coefficients, and computational dimerization energy calculations to resolve discrepancies .
  • Contextual analysis : Evaluate solvent polarity, temperature, and counterion effects (e.g., Li⁺ vs. Na⁺) across studies .
  • Statistical validation : Apply multivariate regression to identify dominant factors influencing aggregation .

Q. What experimental designs are suitable for probing the reaction kinetics of this compound with electrophiles?

  • Methodological Answer :

  • Stopped-flow techniques : Monitor fast reactions (e.g., with aldehydes) under cryogenic conditions.
  • Isotopic labeling : Use deuterated substrates to study kinetic isotope effects (KIEs) and infer transition states.
  • In situ IR spectroscopy : Track intermediate formation during reactions with carbonyl compounds .

Q. How can researchers optimize computational models to predict the solvent effects on this compound’s reactivity?

  • Methodological Answer :

  • Implicit solvent models : Use COSMO or SMD to approximate solvent dielectric effects.
  • Explicit solvent MD simulations : Incorporate THF or ether molecules to model solvation shells and lithium coordination dynamics .
  • Benchmarking : Validate against experimental kinetic data for nucleophilic addition reactions .

Methodological Frameworks for Data Management and Analysis

Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across studies?

  • Methodological Answer :

  • ANOVA : Identify variance sources (e.g., solvent purity, temperature fluctuations).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., solvent, substrate ratio, reaction time) .
  • Error propagation analysis : Quantify uncertainty in yield measurements due to instrumental limits .

Q. How should researchers design a robust data management plan for studies involving air-sensitive organolithium compounds?

  • Methodological Answer :

  • Metadata standards : Document glovebox O₂/H₂O levels, solvent drying protocols, and lithiation times.
  • Reproducibility checks : Archive raw NMR/TGA files and computational input scripts in FAIR-compliant repositories .
  • Contingency protocols : Plan for data loss (e.g., failed reactions) by predefining alternative synthetic routes .

Tables for Key Parameters

Parameter Typical Range Measurement Technique Reference
Lithiation temperature−78°C to −40°CCryogenic reactor monitoring
⁶Li NMR chemical shiftδ 0.5–1.5 ppm300 MHz NMR with ⁶Li probe
Aggregation number (THF)2–4 monomersCryoscopic molecular weight
DFT-computed Li-N bond length2.1–2.3 ÅB3LYP/6-311+G* optimization

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